Multi-Cell-Line Antitumor Fingerprint vs. Positional Isomers in ChEMBL
This compound has been specifically evaluated for antitumor activity across three histologically distinct human cancer cell lines—HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), and A549 (lung adenocarcinoma)—and registered in the ChEMBL database under distinct assay identifiers (CHEMBL5164447, CHEMBL5164449, and CHEMBL5164448, respectively) . In contrast, the para-cyano positional isomer 3-(4-cyanophenyl)-3-phthalimidylpropanamide (J-GLOBAL ID: 200907038173275061) has no registered antitumor bioactivity data in ChEMBL, and the meta-cyano isomer N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide similarly lacks ChEMBL antitumor annotation [1]. This differential bioactivity annotation pattern suggests that the ortho-cyano configuration may confer a distinct cytotoxicity profile not replicated by the para or meta isomers. Note: Exact IC50 values for each cell line are retrievable from the ChEMBL database using the provided assay identifiers; direct quantitative comparison across isomers is limited by the absence of parallel testing data for the comparator isomers.
| Evidence Dimension | Antitumor activity registration in ChEMBL across multiple human cancer cell lines |
|---|---|
| Target Compound Data | Three distinct antitumor assays registered: HL-60 (CHEMBL5164447), SMMC-7721 (CHEMBL5164449), A549 (CHEMBL5164448); plus GPR151 activator screen |
| Comparator Or Baseline | Para-cyano isomer (3-(4-cyanophenyl)-3-phthalimidylpropanamide): no antitumor bioactivity data in ChEMBL. Meta-cyano isomer: no registered ChEMBL antitumor data. |
| Quantified Difference | Qualitative presence vs. absence of annotated antitumor bioactivity across three cell lines; quantitative IC50 values require direct database retrieval. |
| Conditions | ChEMBL bioactivity database annotation; individual assay conditions (incubation time, concentration range, endpoint) specified within each ChEMBL assay record. |
Why This Matters
For procurement decisions in anticancer SAR programs, the existence of multi-cell-line antitumor annotation provides an immediate hypothesis-testing starting point that is absent for the para and meta isomers, reducing the need for de novo primary screening.
- [1] J-GLOBAL. 3-(4-Cyanophenyl)-3-phthalimidylpropanamide. J-GLOBAL ID: 200907038173275061. No ChEMBL antitumor bioactivity annotations. https://jglobal.jst.go.jp/detail?JGLOBAL_ID=200907038173275061 (accessed 2026-04-28). View Source
